molecular formula C37H31NO5 B1312857 Fmoc-D-Ser(trt)-OH CAS No. 212688-51-2

Fmoc-D-Ser(trt)-OH

Cat. No.: B1312857
CAS No.: 212688-51-2
M. Wt: 569.6 g/mol
InChI Key: UCARTONYOJORBQ-UUWRZZSWSA-N
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Description

Fmoc-D-Ser(trt)-OH: is a derivative of the amino acid serine, specifically the D-isomer, which is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a triphenylmethyl (trityl, trt) group at the hydroxyl side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Scientific Research Applications

Chemistry: Fmoc-D-Ser(trt)-OH is widely used in the synthesis of peptides and proteins. It allows for the incorporation of D-serine into peptide chains, which can be used to study protein structure and function .

Biology: In biological research, peptides containing D-serine are used to investigate the role of D-amino acids in biological systems. D-serine is known to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation .

Medicine: Peptides synthesized using this compound are used in the development of therapeutic agents. D-serine-containing peptides have been explored for their potential in treating neurological disorders .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. Its stability and ease of use make it a valuable tool in drug development .

Mechanism of Action

Target of Action

Fmoc-D-Ser(trt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the peptide chains that are being synthesized. It serves as a building block in the formation of these peptide chains .

Mode of Action

This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) acts as a protective group for the amino acid during the synthesis. The trityl (trt) group specifically protects the side chain hydroxyl group of serine . The Fmoc group is removed during the synthesis process, allowing the amino acid to be incorporated into the peptide chain .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in protein synthesis and function. By allowing for the synthesis of specific peptide sequences, it can influence the function of proteins in various biochemical pathways .

Pharmacokinetics

For example, its stability and reactivity influence its effectiveness in peptide bond formation .

Result of Action

The result of this compound’s action is the successful incorporation of the D-Serine amino acid into a peptide chain with its side chain hydroxyl group protected. This allows for the synthesis of complex peptides with specific sequences, which can have a wide range of biological activities .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting. These include the pH, temperature, and solvent conditions of the reaction. The stability of the compound can also be affected by storage conditions .

Safety and Hazards

The safety data sheet (SDS) for Fmoc-D-Ser(Trt)-OH provides information about its potential hazards . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

Fmoc-D-Ser(Trt)-OH, as a bio-inspired building block, shows potential for the fabrication of functional materials . Its self-assembly features and the ability to form nanostructures with diverse morphologies make it a promising candidate for various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Ser(trt)-OH typically involves the protection of the amino and hydroxyl groups of D-serine. The process begins with the protection of the hydroxyl group using the trityl chloride in the presence of a base such as pyridine. The amino group is then protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium bicarbonate. The reaction conditions are generally mild, and the product is purified using standard chromatographic techniques .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis allows for the efficient production of high-purity peptides with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Ser(trt)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Fmoc-D-Ser(trt)-OH is unique due to its specific combination of protecting groups and the use of the D-isomer of serine. This combination provides stability and selectivity in peptide synthesis, making it a valuable tool for researchers and industry professionals .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO5/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCARTONYOJORBQ-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469553
Record name Fmoc-O-trityl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212688-51-2
Record name Fmoc-O-trityl-D-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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